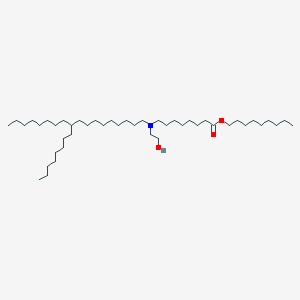
Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate is a complex organic compound with the molecular formula C45H91NO3. It is primarily used in biochemical research and has applications in various scientific fields. This compound is known for its unique structure, which includes a long hydrophobic tail and a hydrophilic head, making it suitable for use in lipid-based formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate typically involves a multi-step process. One common method includes the alkylation of a secondary amine with a lipid bromo ester. The reaction conditions often require the use of solvents like ethanol or DMSO and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various formulations.
Biology: Employed in the preparation of lipid nanoparticles for drug delivery systems.
Medicine: Integral in the development of lipid-based drug delivery systems, including mRNA vaccines.
Industry: Utilized in the formulation of cosmetics and personal care products due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate involves its ability to form lipid bilayers and encapsulate active ingredients. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes. The molecular targets and pathways involved include interactions with lipid membranes and endosomal escape mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
SM-102: Another ionizable amino lipid used in lipid nanoparticle formulations for mRNA delivery.
Lipid5: Used for similar applications in mRNA delivery and protein expression.
Uniqueness
Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate stands out due to its specific structural features, which provide a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in forming stable lipid nanoparticles, enhancing its utility in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C45H91NO3 |
|---|---|
Poids moléculaire |
694.2 g/mol |
Nom IUPAC |
nonyl 8-[2-hydroxyethyl(10-octyloctadecyl)amino]octanoate |
InChI |
InChI=1S/C45H91NO3/c1-4-7-10-13-19-27-34-43-49-45(48)38-31-24-20-26-33-40-46(41-42-47)39-32-25-18-16-17-23-30-37-44(35-28-21-14-11-8-5-2)36-29-22-15-12-9-6-3/h44,47H,4-43H2,1-3H3 |
Clé InChI |
FVWVRGKYSOKQCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCCCC(CCCCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


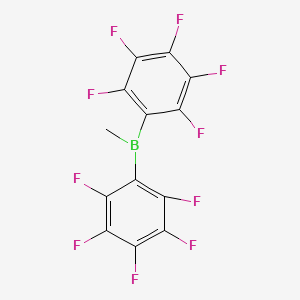
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357424.png)
![2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13357440.png)
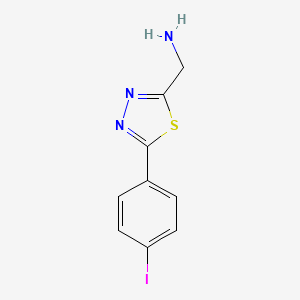
![6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357446.png)
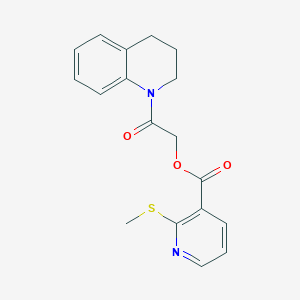
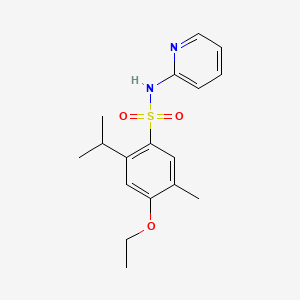
![3-(1-Methyl-4-piperidinyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357462.png)
![3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13357474.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13357481.png)
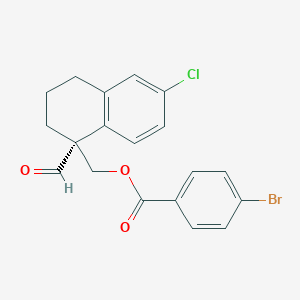
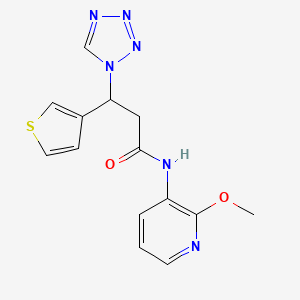
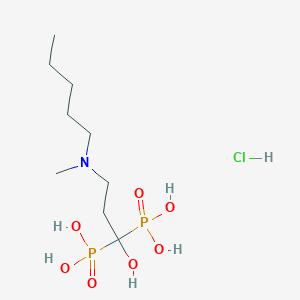
![3-Ethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13357505.png)
